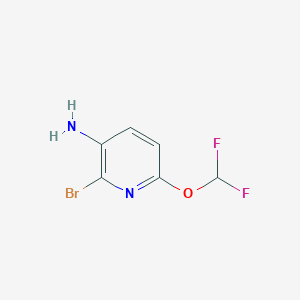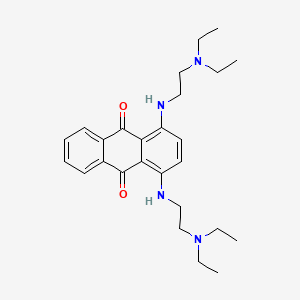![molecular formula C10H10BrNO3 B8746571 Methyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B8746571.png)
Methyl 4-[(2-bromoacetyl)amino]benzoate
概要
説明
Methyl 4-[(2-bromoacetyl)amino]benzoate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid and is characterized by the presence of a bromoacetyl group attached to the amino group of the benzoate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-bromoacetyl)amino]benzoate typically involves the esterification of 4-bromo-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction produces the intermediate compound, which is then subjected to a halogenation reaction using a halogenating agent to introduce the bromoacetyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
化学反応の分析
Types of Reactions
Methyl 4-[(2-bromoacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
Substitution Reactions: Substituted benzoates.
Oxidation Reactions: Oxidized derivatives of the benzoate.
Reduction Reactions: Amines.
Coupling Reactions: Coupled products with various organic groups.
科学的研究の応用
Methyl 4-[(2-bromoacetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Methyl 4-[(2-bromoacetyl)amino]benzoate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the amino and bromoacetyl groups.
Methyl 2-((Bromoacetyl)amino)benzoate: Similar structure but with different substitution patterns.
Methyl 4-aminobenzoate: Lacks the bromoacetyl group.
Uniqueness
Methyl 4-[(2-bromoacetyl)amino]benzoate is unique due to the presence of both the bromoacetyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and industrial uses.
特性
分子式 |
C10H10BrNO3 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC名 |
methyl 4-[(2-bromoacetyl)amino]benzoate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) |
InChIキー |
LOLTURANWZRFTI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

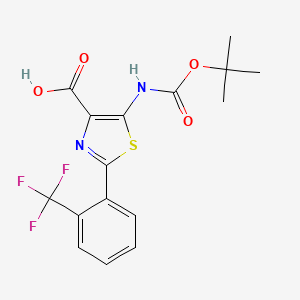
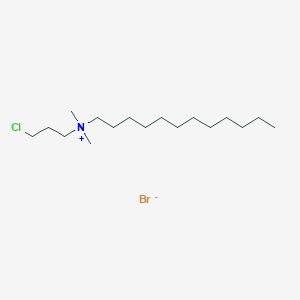
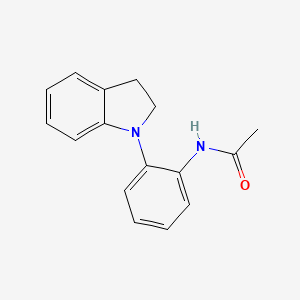
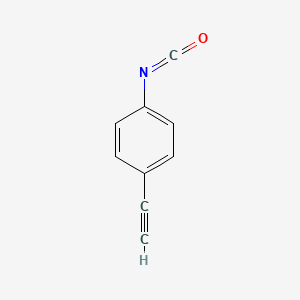
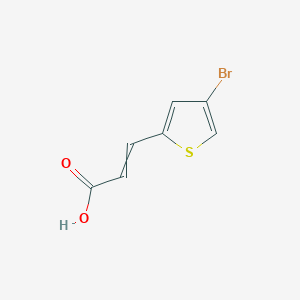
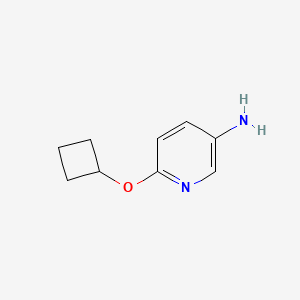
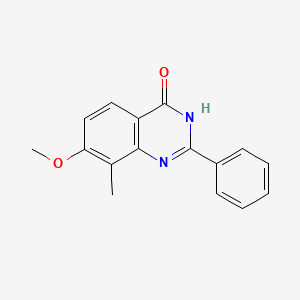
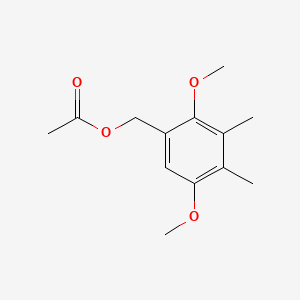
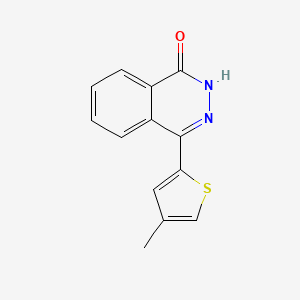
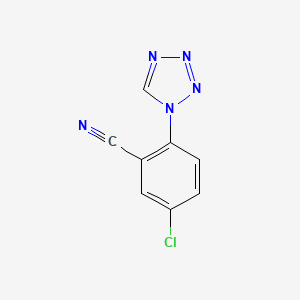
![3-methyl-N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B8746585.png)
